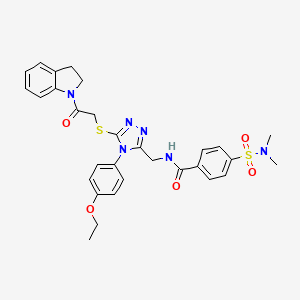![molecular formula C20H22FN3O5S2 B2384750 6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941987-65-1](/img/structure/B2384750.png)
6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H22FN3O5S2 and its molecular weight is 467.53. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Disposition
Research on similar compounds has shed light on the metabolism and disposition pathways in humans. A study on the metabolism of a γ-aminobutyric acid type A receptor partial agonist revealed insights into its metabolism and disposition in humans, highlighting the role of renal and metabolic components in the drug's clearance (Shaffer et al., 2008)(Shaffer et al., 2008). This research underscores the importance of understanding the metabolic pathways and disposition of novel compounds for their safe and effective therapeutic use.
Environmental and Biological Impact
Studies on polyfluorinated compounds in residential and nonresidential indoor air (Langer, Dreyer, & Ebinghaus, 2010)(Langer, Dreyer, & Ebinghaus, 2010) and exposure to organophosphorus and pyrethroid pesticides (Babina et al., 2012)(Babina et al., 2012) provide critical insights into the environmental presence and biological impact of chemically related substances. These findings highlight the potential environmental exposure and health risks associated with chemical compounds, underscoring the need for rigorous evaluation and monitoring.
Therapeutic Potentials and Imaging Applications
The development of novel radiopharmaceuticals, such as 18F-DCFPyL for prostate cancer imaging (Rousseau et al., 2019)(Rousseau et al., 2019), and [18F]DASA-23 for measuring aberrantly expressed pyruvate kinase M2 in glioma (Patel et al., 2019)(Patel et al., 2019), demonstrate the potential therapeutic and diagnostic applications of complex chemical compounds. These studies are pivotal in advancing our understanding of how novel compounds can be harnessed for medical imaging and treatment of serious health conditions.
Human Exposure and Risk Assessment
Research assessing human exposure to acrylamide (Fernández et al., 2021)(Fernández et al., 2021) and the interaction of genetic polymorphisms with environmental factors in pancreatic cancer risk (Suzuki et al., 2008)(Suzuki et al., 2008) offer crucial insights into the human body's interaction with chemical compounds and the potential health risks. These studies underscore the significance of evaluating the effects of chemical exposure on human health and the role of genetic factors in modifying these effects.
Propriétés
IUPAC Name |
6-acetyl-2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S2/c1-12(25)24-9-8-15-16(11-24)30-20(18(15)19(22)27)23-17(26)3-2-10-31(28,29)14-6-4-13(21)5-7-14/h4-7H,2-3,8-11H2,1H3,(H2,22,27)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKHOORWZKFBQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)






![2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2384690.png)